molecular formula C24H27N3O5 B12173541 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12173541
M. Wt: 437.5 g/mol
InChI Key: NDJKSXUAQBCRIF-LSDHQDQOSA-N
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Description

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxy, methylbenzoyl, morpholin-4-yl, and pyridin-3-yl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the methoxy-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxybenzaldehyde
  • 4-hydroxy-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H27N3O5/c1-16-14-17(5-6-19(16)31-2)22(28)20-21(18-4-3-7-25-15-18)27(24(30)23(20)29)9-8-26-10-12-32-13-11-26/h3-7,14-15,21,28H,8-13H2,1-2H3/b22-20+

InChI Key

NDJKSXUAQBCRIF-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O)OC

Origin of Product

United States

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